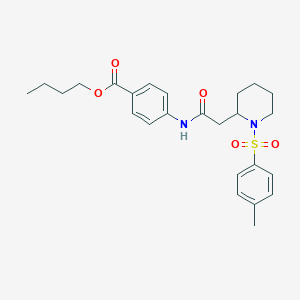
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone is a complex organic compound that features a combination of amino, morpholine, and pyrrolidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone typically involves multi-step organic reactions. One common approach is to start with a substituted aniline derivative, which undergoes a series of reactions including amination, cyclization, and acylation to introduce the morpholine and pyrrolidine groups. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of (5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Amino-2-morpholin-4-yl-phenyl)-pyrrolidin-1-yl-methanone: shares structural similarities with other compounds containing amino, morpholine, and pyrrolidine groups.
N-(5-Amino-2-morpholin-4-yl-phenyl)acetamide: Another compound with a similar core structure but different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Eigenschaften
IUPAC Name |
(5-amino-2-morpholin-4-ylphenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c16-12-3-4-14(17-7-9-20-10-8-17)13(11-12)15(19)18-5-1-2-6-18/h3-4,11H,1-2,5-10,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATNYTVECCSKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-(2-phenoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2896400.png)





![11-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-7,8,11-triazatricyclo[6.4.0.0^{2,6}]dodeca-1,6-diene](/img/structure/B2896408.png)
![N-((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2896409.png)


![4-{[(1-Cyanocyclohexyl)carbamoyl]methoxy}-3-methoxybenzoic acid](/img/structure/B2896415.png)
![3-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2896416.png)

